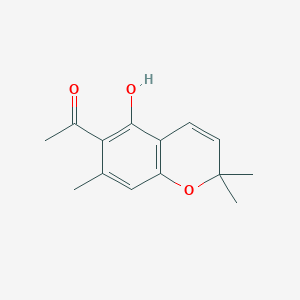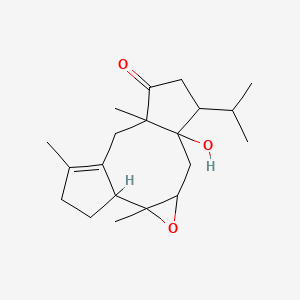
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is a complex organic compound with a unique structure that combines both alkyne and cyclohexene functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid typically involves multi-step organic reactions. One common method involves the alkylation of cyclohexene derivatives followed by the introduction of the alkyne group through a Sonogashira coupling reaction. The final step often includes the nitration of benzoic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium and copper are often employed to facilitate the coupling reactions.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The alkyne and cyclohexene groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often employed.
Substitution: Halogens like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol: Lacks the nitrobenzoic acid moiety.
4-Nitrobenzoic acid: Lacks the alkyne and cyclohexene functionalities.
Uniqueness
3-Methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid is unique due to its combination of alkyne, cyclohexene, and nitrobenzoic acid functionalities
Eigenschaften
| 93371-24-5 | |
Molekularformel |
C19H23NO5 |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
3-methyl-2-pent-3-ynylcyclohex-2-en-1-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C12H18O.C7H5NO4/c1-3-4-5-8-11-10(2)7-6-9-12(11)13;9-7(10)5-1-3-6(4-2-5)8(11)12/h12-13H,5-9H2,1-2H3;1-4H,(H,9,10) |
InChI-Schlüssel |
FSAPICCFUCUKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCCC1=C(CCCC1O)C.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![Methanone, [4,5-dihydro-5-(phenylmethyl)-3-isoxazolyl]phenyl-](/img/structure/B14364720.png)


